molecular formula C25H30N6O2 B2577126 3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione CAS No. 895847-51-5

3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Cat. No. B2577126
CAS RN: 895847-51-5
M. Wt: 446.555
InChI Key: AXVIBEDNQDMZQQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Research on similar piperazine substituted naphthalimide compounds reveals their potential in luminescent properties and photo-induced electron transfer (PET) applications. For example, studies on naphthalimide model compounds with piperazine substituents have shown characteristic pH probe fluorescence spectra and PET from alkylated amine donors to the naphthalimide moiety, indicating their utility in biochemical sensors and imaging technologies (Gan, Chen, Chang, & Tian, 2003).

Antipsychotic Agents

Compounds with a piperazine-phenyl-arylsulfonamide structure, similar to the query compound, have been synthesized and identified for their high affinity towards serotonin receptors, suggesting potential use as atypical antipsychotic agents. This includes the identification of compounds showing considerable antagonistic activity towards 5-HT(2C) and 5-HT(6) receptors (Park et al., 2010).

Molecular Motions and Shielding

Studies on similar compounds, like 3-(phenylmethyl)piperazine-2,5-dione, have explored the effects of ring current shielding and molecular motions on NMR spectroscopy parameters. This research contributes to our understanding of molecular structures and dynamics, particularly how aromatic ring torsional vibrations affect shielding and molecular motion (Frigerio, Rae, & Wong, 1982).

Antibiotic Efficacy Improvement

Amine derivatives of imidazolidine-4-ones, including those with piperazine derivatives, have been evaluated for their ability to enhance antibiotic effectiveness against Staphylococcus aureus strains, including MRSA. This indicates the potential of piperazine derivatives in combating antibiotic resistance (Matys et al., 2015).

properties

IUPAC Name

3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-17(2)15-29-11-13-30(14-12-29)24-26-22-21(23(32)27-25(33)28(22)3)31(24)16-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,17H,11-16H2,1-3H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVIBEDNQDMZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione

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